

Vimirogant (VTP-43742) Technical Profile

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Compound Focus: Vimirogant

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Vimirogant is a potent, selective, and orally active **ROR γ t inverse agonist** developed for researching autoimmune disorders. It targets the nuclear receptor ROR γ t (RAR-related orphan receptor gamma t), a key transcription factor in the differentiation and function of Th17 cells, which are central to the pathogenesis of autoimmune diseases like psoriasis [1] [2].

Quantitative Data Summary

The table below summarizes key quantitative data for **Vimirogant**:

Parameter	Value	Assay/Context
Ki (Binding Affinity)	3.5 nM [2] [3]	Radio-ligand ROR γ binding scintillation proximity assay [1]
IC ₅₀ (Enzymatic)	17 nM [2] [3]	Not specified in detail [2]
IC ₅₀ (Cellular - Mouse)	57 nM	IL-17A secretion from mouse splenocytes [2] [3]
IC ₅₀ (Cellular - Human)	18 nM (hPBMCs); 192 nM (human whole blood) [2] [3]	IL-17A secretion from activated cells [2] [3]
Selectivity	>1000-fold vs. ROR α and ROR β isoforms [1] [2]	Binding assays against other ROR isoforms [1]

Parameter	Value	Assay/Context
hERG Inhibition	45.4% inhibition at 3 μ M [1]	Off-target selectivity assessment [1]
Clinical Stage	Has been dosed orally in humans in Phase I and Phase II studies [1]	For autoimmune diseases [1]

Experimental Protocols & Methodologies

While full experimental protocols from primary literature are not available in the search results, the suppliers and database provide summaries of key methodologies.

1. In Vitro Binding and Cellular Assays

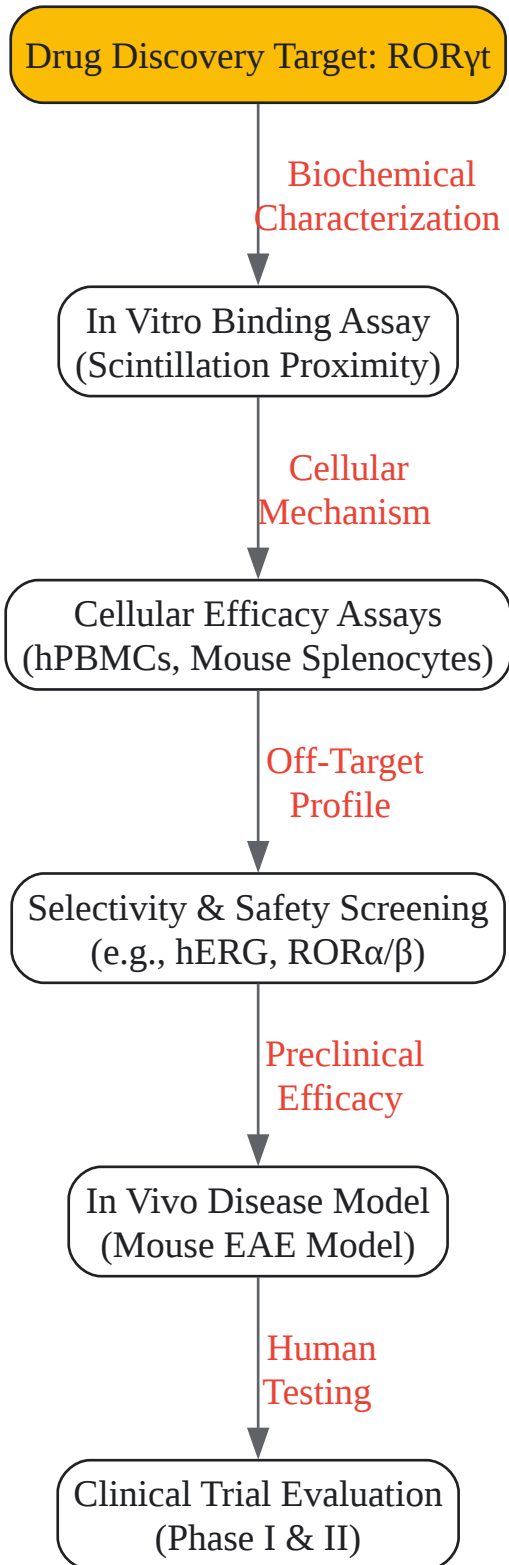
- **Target Potency (K_i/IC_{50}):** Determined using a **radio-ligand ROR γ binding scintillation proximity assay** [1].
- **Cellular Potency (IC_{50}):**
 - **Mouse Splenocytes:** Measurement of IL-17A secretion inhibition during Th17 cell differentiation [2] [3].
 - **Human Cells (hPBMCs and Whole Blood):** Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) and diluted whole blood stimulated with a mitogen [2] [3].
- **Selectivity Profiling:** Assessed against a panel of other nuclear receptors and enzymes to establish the >1000-fold selectivity over ROR α and ROR β [1] [2].

2. In Vivo Efficacy Model

- **Model: Mouse Experimental Autoimmune Encephalomyelitis (EAE)** model, induced by immunization with MOG₃₅₋₅₅/CFA [2] [3].
- **Intervention: Vimirogant** was administered orally.
- **Endpoint Analysis:**
 - Suppression of clinical symptom scores.
 - Assessment of demyelination in the spinal cord (e.g., via histology).
 - Measurement of mRNA expression of inflammatory markers in the spinal cord (e.g., via qPCR) [2] [3].

Experimental Pathway and Workflow Visualization

The following diagram illustrates the logical workflow of the key experiments used to profile **Vimirogant**, from initial biochemical screening to in vivo validation.



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*Experimental workflow for profiling **Vimirogant**, from target binding to clinical trials.*

The diagram below outlines the core mechanistic pathway by which **Vimirogant** is proposed to exert its therapeutic effect in Th17-driven autoimmune diseases.

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References

1. Probe Vimirogant [chemicalprobes.org]
2. Vimirogant (VTP-43742) | RORyt Inhibitor [medchemexpress.com]
3. Vimirogant hydrochloride (Synonyms: VTP-43742 ... [medchemexpress.com]

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